1-ethyl-3-methyl-1H-pyrazole

Physicochemical characterization Process chemistry Distillation parameter selection

1-Ethyl-3-methyl-1H-pyrazole (CAS 30433-57-9) is an N1-ethyl, C3-methyl disubstituted pyrazole with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g·mol⁻¹. It belongs to the alkylpyrazole subclass of five-membered nitrogen heterocycles and is classified as a strong basic compound with a calculated pKa (strongest basic) of 3.4.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 30433-57-9
Cat. No. B1280710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-methyl-1H-pyrazole
CAS30433-57-9
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C
InChIInChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3
InChIKeyFSWUGFSHWYDKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-1H-pyrazole (CAS 30433-57-9): Physicochemical Baseline and Compound-Class Position for Informed Procurement


1-Ethyl-3-methyl-1H-pyrazole (CAS 30433-57-9) is an N1-ethyl, C3-methyl disubstituted pyrazole with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g·mol⁻¹ [1]. It belongs to the alkylpyrazole subclass of five-membered nitrogen heterocycles and is classified as a strong basic compound with a calculated pKa (strongest basic) of 3.4 [2]. The compound exists as two isomers distinguishable by NMR, arising from annular tautomerism inherent to the pyrazole scaffold . Commercially, it is supplied as a research chemical and synthetic building block at purities ranging from 95% to 98% . Its structural motif—specifically the 1-ethyl-3-methyl substitution pattern—has been validated in the pharmacophore of non-cyclic dinucleotide (non-CDN) STING agonists, where the 5-carboxamide derivative participates in critical hydrophobic cleft interactions [3]. These combined features position 1-ethyl-3-methyl-1H-pyrazole as a non-interchangeable intermediate within the alkylpyrazole family, warranting evidence-based selection over its closest analogs.

Specific N1-ethyl/C3-methyl substitution pattern non-interchangeable with common dimethyl or monomethyl analogs
Core scaffold of reported non-CDN STING agonist pharmacophore; supports 5-carboxamide derivatization studies
Strong basic character (reported pKa ~3.4) facilitates hydrochloride salt formation for solid-phase handling

Why 1-Ethyl-3-methyl-1H-pyrazole Cannot Be Casually Substituted: Physicochemical and Pharmacophoric Divergence from In-Class Analogs


Alkylpyrazoles are frequently treated as interchangeable building blocks during procurement, yet the specific N1-ethyl/C3-methyl substitution pattern of CAS 30433-57-9 produces quantifiable divergence in at least four selection-critical properties: lipophilicity (ACD/LogP of 1.16 versus 0.73 for 1,3-dimethylpyrazole and 0.42 for 1-methylpyrazole) [1][2], boiling point and vapor pressure (152.0 °C / 4.6 mmHg versus 140.2 °C / 7.7 mmHg for the 1,3-dimethyl analog) [1], basic strength (pKa 3.4 versus the 'moderately basic' classification of the 1-ethyl-5-methyl regioisomer) [3][4], and—most critically for drug discovery procurement—the unique ability of its 5-carboxamide derivative to occupy the hydrophobic cleft of STING defined by residues L159, S162, Y163, T263, and P264, a binding mode validated by co-crystal structures of SHR1032 [5]. These differences are not marginal: a 0.43 logP unit increase corresponds to approximately a 2.7-fold higher octanol-water partition coefficient, directly affecting partitioning behavior in multi-phase reaction systems and chromatographic purification. Generic substitution without accounting for these parameters risks altered reaction kinetics, reduced extraction efficiency, or failure to replicate a published pharmacophoric interaction.

Lipophilicity Higher LogP vs. 1,3-dimethylpyrazole alters reversed-phase retention and liquid–liquid extraction behavior.
Volatility Elevated boiling point vs. dimethyl analog shifts distillation cut points and high-temperature reaction windows.
Pharmacophore STING hydrophobic cleft steric complementarity not reproduced by N1‑methyl or C5‑methyl regioisomers.

1-Ethyl-3-methyl-1H-pyrazole Procurement Evidence Guide: Quantitative Differentiation Against Three In-Class Analogs


Boiling Point Elevation and Reduced Vapor Pressure Versus 1,3-Dimethylpyrazole: Implications for Distillation-Based Purification and High-Temperature Reaction Compatibility

1-Ethyl-3-methyl-1H-pyrazole exhibits a boiling point of 152.0 ± 0.0 °C at 760 mmHg, which is 11.8 °C higher than that of its closest N1-alkyl analog, 1,3-dimethylpyrazole (140.2 ± 9.0 °C at 760 mmHg) [1]. The vapor pressure at 25 °C is correspondingly lower: 4.6 ± 0.2 mmHg for the target compound versus 7.7 ± 0.2 mmHg for 1,3-dimethylpyrazole, representing a 40% reduction in volatility [1]. Against 1-methylpyrazole (127.0 °C boiling point; 13.8 mmHg vapor pressure), the differential is even more pronounced, with the target compound showing a +25.0 °C boiling point elevation and a 67% vapor pressure reduction . These differences arise from the increased molecular weight and van der Waals surface area contributed by the N1-ethyl group relative to an N1-methyl substituent.

Boiling Point & Vapor Pressure
Head-to-head
ΔBP +11.8 °C (vs 1,3‑dimethyl); +25.0 °C (vs 1‑methyl)
Vapor pressure −40 % (vs 1,3‑dimethyl); −67 % (vs 1‑methyl) at 25 °C (predicted)
Wider distillation window and lower evaporative loss support high‑temperature synthesis.
Predicted ACD/Labs data; confirm experimentally for scale‑up.
Physicochemical characterization Process chemistry Distillation parameter selection

Lipophilicity Differentiation: ACD/LogP of 1.16 Versus 0.73 for 1,3-Dimethylpyrazole Drives Differential Partitioning in Multi-Phase Reaction Systems

The target compound has an ACD/LogP of 1.16, compared with 0.73 for 1,3-dimethylpyrazole (CAS 694-48-4), 0.96 for the regioisomer 1-ethyl-5-methyl-1H-pyrazole (CAS 43155-07-3), 0.42 for 1-methylpyrazole (CAS 930-36-9), and 0.33–0.41 for unsubstituted pyrazole (CAS 288-13-1) [1][2][3]. The ΔLogP of +0.43 between the target compound and 1,3-dimethylpyrazole corresponds to an approximately 2.7-fold higher octanol-water partition coefficient (log₁₀(P_target/P_comparator) = 0.43). This lipophilicity increment is attributable to the ethyl substituent at N1, which adds one methylene unit (−CH₂−) compared with the N1-methyl group of 1,3-dimethylpyrazole. The XLogP3 value from PubChem-derived sources corroborates this trend at 0.9–1.0 [4].

Lipophilicity (LogP)
Head-to-head
ACD/LogP 1.16 vs 0.73 (1,3‑dimethyl)
ΔLogP +0.43; ~2.7‑fold higher partition; corroborated by XLogP3 ~1.0
Higher lipophilicity drives longer RP‑HPLC retention and altered extraction efficiency.
Predicted logP; experimental logD measurement advised for multiphase systems.
Lipophilicity LogP/logD Chromatographic retention Bioisostere design

Validated STING Agonist Pharmacophore: The 1-Ethyl-3-methyl-5-carboxamide Motif Engages a Defined Hydrophobic Cleft Irreproducible with N1-Methyl or C5-Methyl Regioisomers

The 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide moiety constitutes a validated pharmacophoric element in the non-CDN STING agonist class. In the co-crystal structure of SHR1032 with human STING (PDB 7T9V), each 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide group binds at the hydrophobic cleft formed by side chains L159, S162, Y163, T263, and P264 of both STING monomers [1]. This specific substitution geometry is critical: the N1-ethyl group provides the optimal steric complementarity for the L159/P264 sub-pocket, while the C3-methyl group orients the carboxamide for H-bond interactions. SHR1032, containing two such moieties linked symmetrically, achieved a thermal shift ΔTm of 10.7 °C and a THP1 reporter cellular EC₅₀ of 0.03 µM (30 nM), representing a 53-fold potency improvement over compound 2 (EC₅₀ 1.6 µM) [2]. The dimeric analog diABZI STING agonist-1, also incorporating the same 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide fragment, exhibits EC₅₀ values of 130 nM (human PBMCs) and 186 nM (mouse) [3]. SHR1032 demonstrated superior potency compared to the clinical CDN STING agonist ADU-S100 across all three major human STING haplotypes (R232, H232, HAQ), inducing markedly higher IFNβ production [2]. Replacing the N1-ethyl with N1-methyl or relocating the methyl group to C5 would disrupt the steric and electronic complementarity documented in the co-crystal structure, as the hydrophobic cleft dimensions are specifically accommodated by the ethyl/methyl combination.

STING Pharmacophore
Reported
SHR1032 EC₅₀ 0.03 µM (THP1); 53‑fold over predecessor
Co‑crystal (PDB 7T9V): ethyl/methyl engages L159, S162, Y163, T263, P264 cleft
Supports STING cleft‑binding interpretation; N1‑ethyl essential for occupancy.
Cell‑based reporter context; confirmation needed for derivative series.
STING agonism Immuno-oncology Structure-based drug design Pharmacophore validation

Regioisomeric Differentiation: 1-Ethyl-3-methyl Substitution Confers Stronger Basicity than the 1-Ethyl-5-methyl Regioisomer, Affecting Salt Formation and Acid-Base Extraction Behavior

1-Ethyl-3-methyl-1H-pyrazole is classified as a 'strong basic compound' (calculated pKa of strongest basic center: 3.4, ChemAxon), whereas its regioisomer 1-ethyl-5-methyl-1H-pyrazole (CAS 43155-07-3) is classified as 'a moderately basic compound' [1][2]. This difference arises from the electronic effect of the methyl substituent position: at C3, the methyl group donates electron density into the pyrazole ring via inductive and hyperconjugative effects, enhancing the basicity of the N2 nitrogen; at C5, the methyl group is proximal to N1 and exerts a different electronic influence on the conjugated system. The stronger basic character of the target compound facilitates protonation and hydrochloride salt formation—the HCl salt (CAS 57241-76-6, MW 146.62) is commercially available and routinely used as a stable, crystalline solid for long-term storage . The two regioisomers are also distinguishable by NMR chemical shift differences, enabling unambiguous identity confirmation during quality control .

Basicity (pKa)
Class-level
“Strong basic” (target) vs “moderately basic” (5‑methyl regioisomer)
Qualitative classification; quantitative pKa not reported for regioisomer
Basicity difference influences salt formation and acid‑base workup protocols.
Class‑level inference; verify with potentiometric titration if critical.
Basicity pKa differentiation Regioisomer identification Salt selection

Supplier-Documented Purity Range and Hazard Classification: Procurement-Relevant Quality and Safety Parameters Benchmarking

Commercially, 1-ethyl-3-methyl-1H-pyrazole is available from multiple reputable suppliers with documented purity specifications. Fluorochem supplies the compound at 98% purity (Product Code F635926) with GHS07 hazard labeling (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) and recommends storage under inert, cool, dry conditions . AKSci offers a 95% minimum purity grade (Catalog 9609AD) with long-term storage recommendation in a cool, dry place and confirms non-hazardous DOT/IATA transport classification . The compound is also listed as a building block in BOC Sciences' catalog (>20,000 building blocks and intermediates from stock) with boiling point confirmed at 151.999 °C at 760 mmHg and density of 0.966 g/cm³, supporting process scale-up from laboratory to industrial scale . These supplier-sourced parameters provide a procurement-quality baseline absent from many analog pyrazoles that lack equivalent multi-vendor documentation.

Supplier Purity & Hazard
Specification review
95–98 % purity across vendors; GHS07 (H302, H315, H319, H335)
Density 0.966 g/cm³; BP 152.0 °C confirmed; HCl salt available
Multi‑vendor documentation reduces procurement risk and supports QC.
Store cool, dry, under inert atmosphere per supplier SDS.
Chemical procurement Purity specification GHS hazard classification Storage stability

Recommended Application Scenarios for 1-Ethyl-3-methyl-1H-pyrazole (CAS 30433-57-9) Based on Quantified Differential Evidence


Synthesis of Non-CDN STING Agonist Candidates via 5-Carboxamide Derivatization

Procure 1-ethyl-3-methyl-1H-pyrazole at ≥98% purity (e.g., Fluorochem F635926) as the starting material for 5-position carboxamide functionalization to access the validated STING agonist pharmacophore. The specific N1-ethyl/C3-methyl substitution pattern is structurally required to occupy the hydrophobic cleft defined by L159, S162, Y163, T263, and P264 of the STING dimer, as demonstrated in the SHR1032 co-crystal structure (PDB 7T9V) [1]. The 5-carboxylic acid derivative (CAS 50920-65-5) is directly accessible via oxidation and serves as the key intermediate for amide coupling. SHR1032 (EC₅₀ = 0.03 µM in THP1 reporter assay) and diABZI STING agonist-1 (EC₅₀ = 130 nM in human PBMCs) both incorporate this pyrazole scaffold, and substitution with the N1-methyl analog (1,3-dimethylpyrazole) would be predicted to fail due to loss of the critical ethyl-mediated van der Waals contacts in the L159/P264 sub-pocket [1][2].

High-Temperature Amide Coupling and Distillation-Intensive Synthetic Routes Requiring Reduced Volatility

Select 1-ethyl-3-methyl-1H-pyrazole over 1,3-dimethylpyrazole for synthetic sequences involving prolonged reflux conditions or distillative purification. The boiling point elevation of +11.8 °C (152.0 °C vs 140.2 °C) and 40% lower vapor pressure (4.6 vs 7.7 mmHg at 25 °C) minimize material loss through evaporation during high-temperature operations such as amide coupling at elevated temperatures, solvent swap distillations, or continuous flow processes with elevated reactor temperatures [3]. The reduced volatility is particularly advantageous in scale-up settings where evaporative losses from open-vessel operations can significantly affect yield and stoichiometric control.

Chromatographic Method Development Requiring Defined Lipophilicity for Reversed-Phase Separation

Use 1-ethyl-3-methyl-1H-pyrazole when a pyrazole building block with LogP ~1.2 is required for predictable reversed-phase HPLC retention behavior. The ACD/LogP of 1.16 provides approximately 2.7-fold higher octanol-water partitioning than 1,3-dimethylpyrazole (LogP 0.73), translating to measurably longer retention times on C18 columns under standardized gradient conditions [4]. This differential is sufficient to resolve the target compound from its N1-methyl analog during reaction monitoring or preparative purification, enabling robust analytical method development for in-process control.

Hydrochloride Salt Formation for Long-Term Storage and Solid-Phase Handling

Leverage the 'strong basic' character (pKa 3.4) of 1-ethyl-3-methyl-1H-pyrazole to form the crystalline hydrochloride salt (CAS 57241-76-6, MW 146.62) for stable, long-term storage and anhydrous solid-phase reaction setups . The free base can be quantitatively regenerated by treatment with aqueous base. This salt formation capability, supported by the compound's stronger basicity relative to the 'moderately basic' 1-ethyl-5-methyl regioisomer, provides a practical advantage for inventory management in laboratories where free base stability under ambient conditions may be a concern [5].

Application
Selection Property
Validation Focus
STING agonist candidate synthesis
1‑Ethyl‑3‑methyl substitution geometry
Co‑crystal binding mode reproducibility
High‑temperature amide coupling
Lower volatility vs. dimethyl analog
Evaporative loss and stoichiometric control
RP‑HPLC method development
Lipophilicity differential (LogP)
Retention time predictability and resolution
Long‑term solid‑phase storage
Hydrochloride salt formation capability
Ambient stability and free‑base regeneration

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